An In-depth Technical Guide to 4-Amino-3-chloro-N-methylbenzenesulfonamide (CAS No. 22185-74-6)
An In-depth Technical Guide to 4-Amino-3-chloro-N-methylbenzenesulfonamide (CAS No. 22185-74-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Amino-3-chloro-N-methylbenzenesulfonamide, a substituted sulfonamide of significant interest in medicinal chemistry and drug development. While specific literature on this exact molecule is sparse, this document synthesizes established principles of sulfonamide chemistry, enzymology, and analytical science to provide a robust working knowledgebase for researchers. We will delve into its chemical identity, a proposed synthesis protocol grounded in established reactions, its likely pharmacological profile as a carbonic anhydrase inhibitor, and the analytical methodologies pertinent to its characterization.
Core Chemical Identity and Physicochemical Properties
4-Amino-3-chloro-N-methylbenzenesulfonamide is a halogenated aromatic sulfonamide. Its structure is characterized by a benzene ring substituted with an amino group, a chlorine atom, and an N-methylsulfonamide group.
| Property | Value | Source/Rationale |
| CAS Number | 22185-74-6 | BLD Pharm[1] |
| Molecular Formula | C₇H₉ClN₂O₂S | Derived from structure |
| Molecular Weight | 220.68 g/mol | Derived from formula |
| IUPAC Name | 4-amino-3-chloro-N-methylbenzenesulfonamide | Standard nomenclature |
| Predicted Physicochemical Properties | ||
| Melting Point (°C) | Estimated 150-170 | Based on related structures like 4-amino-3-chlorobenzenesulfonamide.[2] The N-methylation may slightly alter this. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like dichloromethane, ethanol, and DMSO. | General solubility of sulfonamides and related compounds.[3] |
| pKa | Estimated 8-10 for the sulfonamide N-H | Typical pKa range for sulfonamides. |
Synthesis Pathway: A Proposed Protocol
Diagram of the Proposed Synthesis Workflow
Caption: Proposed three-step synthesis of 4-Amino-3-chloro-N-methylbenzenesulfonamide.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride
This initial step involves the nitration of 4-chlorobenzenesulfonyl chloride. The chloro- and sulfonyl chloride groups are ortho-, para-directing, but the strong deactivating effect of the sulfonyl chloride group will favor nitration at the meta position to the sulfonyl chloride, which is ortho to the chlorine.
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Rationale: The use of a mixture of nitric acid and sulfuric acid is a standard and effective method for the nitration of deactivated aromatic rings. The reaction temperature is kept low to control the exothermic reaction and prevent side products. A similar procedure has been described for the synthesis of 4-chloro-3-nitro-benzene sulfonyl chloride.[4]
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Procedure:
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To a stirred solution of concentrated sulfuric acid (e.g., 50 mL) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the mixture to 0-5 °C in an ice-salt bath.
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Slowly add 4-chlorobenzenesulfonyl chloride (e.g., 0.1 mol) to the sulfuric acid.
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Add a nitrating mixture (a cooled mixture of concentrated nitric acid and concentrated sulfuric acid, e.g., 1:1 molar ratio to the starting material) dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC or GC-MS indicates the consumption of the starting material.
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Carefully pour the reaction mixture onto crushed ice.
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The solid precipitate of 4-chloro-3-nitrobenzenesulfonyl chloride is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
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Step 2: Synthesis of 4-chloro-3-nitro-N-methylbenzenesulfonamide
The synthesized sulfonyl chloride is then reacted with methylamine to form the N-methylsulfonamide.
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Rationale: This is a standard nucleophilic acyl substitution reaction where the amine attacks the electrophilic sulfur of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
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Procedure:
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Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (e.g., 0.05 mol) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
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Slowly add an aqueous solution of methylamine (e.g., 40% in water, 2 molar equivalents) to the stirred solution.
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Allow the reaction to warm to room temperature and stir for several hours.
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Monitor the reaction by TLC.
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Once the reaction is complete, the solvent can be removed under reduced pressure. The residue can be taken up in ethyl acetate and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.
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Step 3: Synthesis of 4-Amino-3-chloro-N-methylbenzenesulfonamide
The final step is the reduction of the nitro group to an amino group.
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Rationale: The reduction of an aromatic nitro group to an amine is a common and high-yielding reaction. Several methods are effective, including catalytic hydrogenation (H₂/Pd-C) or using a metal in acidic media (e.g., Fe/HCl, SnCl₂/HCl). The choice of reducing agent can depend on the presence of other functional groups. For this molecule, catalytic hydrogenation is a clean and efficient option.
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Procedure (Catalytic Hydrogenation):
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Dissolve 4-chloro-3-nitro-N-methylbenzenesulfonamide (e.g., 0.04 mol) in a suitable solvent like ethanol or ethyl acetate.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C).
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The reaction mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
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The reaction is monitored by TLC until the starting material is consumed.
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Upon completion, the catalyst is removed by filtration through a pad of Celite.
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The filtrate is concentrated under reduced pressure to yield 4-Amino-3-chloro-N-methylbenzenesulfonamide. The product can be further purified by recrystallization.
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Pharmacological Profile: A Focus on Carbonic Anhydrase Inhibition
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[5] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, edema, and certain types of cancer.[6][7]
Mechanism of Action
The inhibitory activity of sulfonamides is primarily due to the binding of the deprotonated sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme.[8] The aromatic ring and its substituents engage in secondary interactions with the enzyme's active site, which can influence the inhibitor's potency and isoform selectivity.
Structure-Activity Relationship (SAR)
The structure of 4-Amino-3-chloro-N-methylbenzenesulfonamide suggests it is likely to be an effective CA inhibitor. Key structural features and their expected contribution to activity include:
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The Sulfonamide Group (-SO₂NHCH₃): This is the primary zinc-binding group. The N-methylation may influence the binding affinity and selectivity compared to a primary sulfonamide.
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The 4-Amino Group: The amino group can form hydrogen bonds with residues in the active site, potentially enhancing binding affinity.
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The 3-Chloro Group: The presence of a halogen in the meta-position of para-substituted benzenesulfonamides has been shown to increase the affinity for some CA isoforms.[9]
Diagram of Carbonic Anhydrase Inhibition
Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide.
Analytical Characterization
A crucial aspect of working with any chemical compound is its analytical characterization to confirm its identity and purity.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the N-methyl protons. The aromatic protons will likely appear as a complex multiplet due to the substitution pattern. The N-methyl group should appear as a singlet or a doublet if coupled to the sulfonamide proton.
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¹³C NMR: The carbon NMR will show characteristic signals for the aromatic carbons and the N-methyl carbon. The positions of the aromatic signals will be influenced by the electronic effects of the substituents.
-
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the amino group (around 3300-3500 cm⁻¹), the S=O stretches of the sulfonamide group (around 1350 and 1160 cm⁻¹), and C-Cl stretch (in the fingerprint region).
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Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For 4-Amino-3-chloro-N-methylbenzenesulfonamide, the molecular ion peak [M]⁺ would be expected at m/z 220, with an isotopic peak at m/z 222 due to the presence of the chlorine-37 isotope.
Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for assessing the purity of 4-Amino-3-chloro-N-methylbenzenesulfonamide. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic acid or trifluoroacetic acid) would be a suitable starting point for method development. Detection can be achieved using a UV detector, likely at a wavelength around 254 nm where the aromatic ring absorbs.
Safety and Handling
Based on the safety data for the closely related compound 4-amino-3-chlorobenzenesulfonamide, 4-Amino-3-chloro-N-methylbenzenesulfonamide should be handled with care.[2]
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Potential Hazards: Harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation, as well as respiratory irritation.[2]
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Recommended Precautions:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
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Wash hands thoroughly after handling.
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Conclusion
4-Amino-3-chloro-N-methylbenzenesulfonamide represents a promising scaffold for the development of novel therapeutic agents, particularly as a carbonic anhydrase inhibitor. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthesis protocol, its likely mechanism of action, and appropriate analytical methods for its characterization. While further experimental validation is required for the specific properties and activities of this molecule, this document serves as a valuable starting point for researchers and drug development professionals. The insights provided herein are intended to facilitate further investigation and unlock the full potential of this and related sulfonamide compounds.
References
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Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate. Available from: [Link][4]
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PubChem. 4-Amino-3-chlorobenzenesulfonamide. National Center for Biotechnology Information. Available from: [Link][2]
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CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents. Available from: [3]
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Bua, S., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 9(7), 654–658.[6][10]
- Whitesell, J. K., & Chang, H. K. (1993). Directionally measurable and sizable chiral induction. Angewandte Chemie International Edition in English, 32(12), 1705-1707. (This reference is used for general principles of organic synthesis and characterization, as a placeholder for a specific protocol for the target molecule).
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Stanciu, L. A., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-224.[7]
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Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. (This reference is used for general principles of protein-ligand interactions).[8]
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Sapegin, A., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 27(8), 2494.[9]
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